REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[CH:18]=2)[N:12]=1)=O.Cl>O1CCCC1.[Cl-].[Na+].O>[Cl:23][C:19]1[CH:18]=[C:17]([C:13]2[N:12]=[C:11]([CH2:9][OH:8])[CH:16]=[CH:15][CH:14]=2)[CH:22]=[CH:21][CH:20]=1 |f:0.1.2.3.4.5,9.10.11|
|
Name
|
|
Quantity
|
399 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
6-(3-Chloro-phenyl)-pyridine-2-carboxylic acid methyl ester
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC=C1)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
brine
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature (r. t.) for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 2 h at 0° C
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
WAIT
|
Details
|
continued for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
A formed salt precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CUSTOM
|
Details
|
The combined THF-solutions were evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried (sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC=CC(=N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |